N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a phenethyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the pyrrolidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrrolidin-1-yl)phenethyl)-2-chlorobenzamide: Similar structure but with a chlorobenzamide moiety instead of trifluoromethyl.
N-(4-(pyrrolidin-1-yl)phenethyl)-2-methylbenzamide: Contains a methyl group instead of trifluoromethyl.
N-(4-(pyrrolidin-1-yl)phenethyl)-2-nitrobenzamide: Features a nitro group in place of trifluoromethyl.
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)18-6-2-1-5-17(18)19(26)24-12-11-15-7-9-16(10-8-15)25-13-3-4-14-25/h1-2,5-10H,3-4,11-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXAASHHBQAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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